2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile
Overview
Description
2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is an organic compound with the molecular formula C11H8N2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities and can affect various biochemical pathways .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they can have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby affecting their function.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes like topoisomerase, which is crucial for DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects. For example, high doses of thiazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Thiazole derivatives are known to undergo biotransformation in the liver, where they are metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific organelles or compartments, depending on its chemical properties . The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, thiazole derivatives have been shown to localize to the mitochondria, where they can induce apoptosis by disrupting mitochondrial function . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of 4-phenylthiazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 4-phenylthiazole .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents with antimicrobial, antifungal, and anticancer properties.
Material Science: This compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its structural similarity to biologically active thiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylthio-phenyl)-1,3-thiazole-2-yl)acetonitrile
- 2-(4-Chlorophenyl)-1,3-thiazole-2-yl)acetonitrile
- 2-(4-Methoxyphenyl)-1,3-thiazole-2-yl)acetonitrile
Uniqueness
2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFCSIBVJROWGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351604 | |
Record name | (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41381-89-9 | |
Record name | (4-Phenyl-1,3-thiazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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